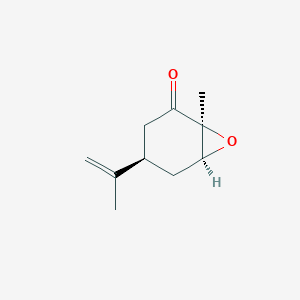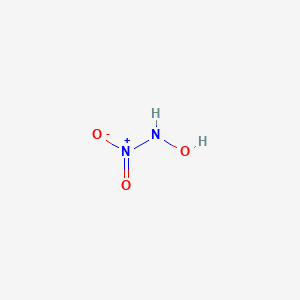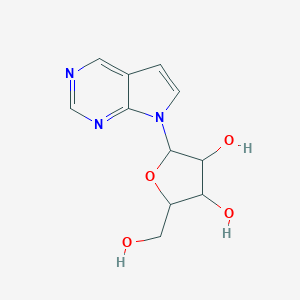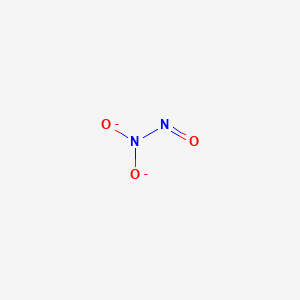
Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DDC is a member of the pyridine family of compounds and is often used as a reference standard in various studies.
作用機序
The exact mechanism of action of Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to act as an antioxidant and to have anti-inflammatory properties. Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
In addition to its potential applications in the treatment of neurodegenerative diseases, Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been studied for its effects on other physiological systems. Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have anti-inflammatory effects in the liver, and it may also have a role in the regulation of blood pressure.
実験室実験の利点と制限
One of the main advantages of using Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate in scientific research is its well-established safety profile. Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied and is considered to be relatively non-toxic. However, one limitation of using Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate and to determine its potential efficacy in treating these conditions.
Another potential area of research is the development of new synthetic methods for Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Current methods for synthesizing Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate are relatively complex and time-consuming, and there may be opportunities to streamline the process and make it more efficient.
Finally, there may be opportunities to explore the use of Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate in other areas of scientific research. For example, Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate may have applications in the study of other diseases or in the development of new drugs and therapies.
合成法
Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized through a multi-step process that involves the reaction of 2-naphthylamine and ethyl acetoacetate in the presence of a base. The resulting product is then subjected to several additional steps to yield the final compound, Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
科学的研究の応用
Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been used in several scientific research applications, including the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have neuroprotective effects and may be useful in the development of new treatments for these diseases.
特性
分子式 |
C23H25NO4 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
diethyl 2,6-dimethyl-4-naphthalen-2-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H25NO4/c1-5-27-22(25)19-14(3)24-15(4)20(23(26)28-6-2)21(19)18-12-11-16-9-7-8-10-17(16)13-18/h7-13,21,24H,5-6H2,1-4H3 |
InChIキー |
DNELGQXXLDUVEB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC3=CC=CC=C3C=C2)C(=O)OCC)C)C |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC3=CC=CC=C3C=C2)C(=O)OCC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)

![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)





![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)